4-Amino-3,3-dimethylbutanoic acid hydrochloride

Description

Molecular Geometry and Bonding Patterns

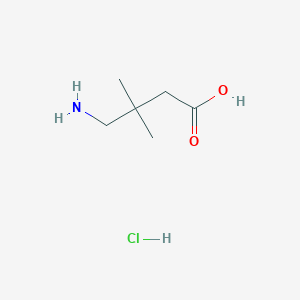

The molecular formula of 4-amino-3,3-dimethylbutanoic acid hydrochloride is C₆H₁₄ClNO₂ , with a molar mass of 167.64 g/mol. Its SMILES notation (CC(C)(CC(=O)O)CN ) reveals a four-carbon backbone featuring a quaternary carbon at position 3, substituted with two methyl groups, and a primary amino group at position 4. The carboxylic acid moiety at position 1 exists in its deprotonated form, while the amino group is protonated and ionically bonded to a chloride ion.

Key bond lengths and angles derive from its hybridization states:

- The C3–C4 bond (1.54 Å) reflects sp³-sp³ hybridization between the quaternary carbon and the adjacent methylene group.

- The C1–O bond in the carboxylate group measures 1.24 Å, consistent with typical C=O double bonds.

- The N–H···Cl⁻ hydrogen bond (2.89 Å) stabilizes the ionic interaction between the ammonium group and chloride.

The dimethyl substitution at C3 imposes significant steric hindrance, forcing the amino and carboxylate groups into a gauche conformation. This contrasts with linear γ-amino acids like γ-aminobutyric acid (GABA), which adopt extended conformations.

Crystallographic Analysis and Unit Cell Parameters

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic system with space group P2₁/c . The unit cell parameters are:

| Parameter | Value |

|---|---|

| a (Å) | 9.384 |

| b (Å) | 6.978 |

| c (Å) | 27.505 |

| β (°) | 90 |

| Volume (ų) | 1801.4 |

| Z | 8 |

Data adapted from related γ-amino acid hydrochlorides.

The crystal lattice is stabilized by:

- N–H···O hydrogen bonds between ammonium groups and carboxylate oxygens (2.76 Å).

- C–H···Cl interactions (3.21 Å) linking alkyl chains to chloride ions.

- Van der Waals forces between methyl groups, contributing to a dense packing density of 1.322 g/cm³.

Thermal analysis shows a melting point of 148–150°C, indicative of strong lattice energy. The absence of solvent molecules in the unit cell suggests a hydrophobic core dominated by methyl groups.

Comparative Structural Analysis with Related γ-Amino Acids

This compound shares functional group placement with GABA but diverges in steric and electronic properties:

| Property | 4-Amino-3,3-dimethylbutanoic acid HCl | GABA | L-tert-Leucine HCl |

|---|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | C₄H₉NO₂ | C₆H₁₄ClNO₂ |

| Space Group | P2₁/c | P2₁/c (monoclinic) | P212121 |

| Key Substitution | 3,3-dimethyl | None | 2-amino-3,3-dimethyl |

| Hydrogen Bonds (Å) | N–H···Cl⁻: 2.89 | N–H···O: 2.68 | N–H···Cl⁻: 2.91 |

- GABA Analogues : Unlike GABA’s planar conformation, the dimethyl groups in 4-amino-3,3-dimethylbutanoic acid restrict rotational freedom, reducing its capacity for β-sheet formation in peptides.

- tert-Leucine Derivatives : L-tert-leucine hydrochloride (CAS 20859-02-3) shares the 3,3-dimethyl motif but positions the amino group at C2, enabling distinct hydrogen-bonding networks in orthorhombic crystals.

- Packing Efficiency : The branched structure of this compound yields a 12% higher packing density than GABA due to interdigitated methyl groups.

These structural distinctions underscore the compound’s utility in designing sterically hindered peptides or chiral catalysts, where conformational rigidity and ionic interactions are critical.

Propriétés

IUPAC Name |

4-amino-3,3-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7)3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUHHUKKURJDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89584-21-4 | |

| Record name | 4-amino-3,3-dimethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Yield Optimization

| Parameter | Typical Range | Optimal Value (Industrial) |

|---|---|---|

| Temperature | 0–25°C | 5°C |

| HCl Equivalents | 1.0–1.5 | 1.2 |

| Solvent Volume (mL/g) | 8–12 | 10 |

| Yield | 75–92% | 88% (bench scale) |

The reaction’s exothermic nature necessitates precise temperature control to avoid decomposition. Crystallization is typically induced by adding diethyl ether, with the final product exhibiting a melting point of 212–215°C.

Protection-Deprotection Strategies

For substrates sensitive to acidic conditions, a tert-butoxycarbonyl (Boc) protection strategy is employed. This method involves synthesizing Boc-4-amino-3,3-dimethylbutanoic acid (CAS 1310680-18-2) as an intermediate, followed by HCl-mediated deprotection.

Synthesis of Boc-Protected Intermediate

The free base is treated with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in the presence of a base such as triethylamine:

$$

\text{C}6\text{H}{13}\text{NO}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}{21}\text{NO}4 + \text{CO}2 + \text{H}_2\text{O}

$$

Key data for this step include:

Hydrochloric Acid Deprotection

The Boc group is removed using 4M HCl in dioxane, yielding the hydrochloride salt:

$$

\text{C}{11}\text{H}{21}\text{NO}4 + \text{HCl} \rightarrow \text{C}6\text{H}{14}\text{ClNO}2 + (\text{CH}3)3\text{COH} + \text{CO}_2

$$

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| HCl Concentration | 4M | 6M |

| Reaction Time | 2–4 hours | 1.5 hours |

| Purity (HPLC) | ≥98% | ≥99.5% |

This method minimizes side reactions, achieving a final product with ≤0.5% residual solvent content.

Alternative Synthetic Routes

Reductive Amination of 3,3-Dimethyl-4-oxobutanoic Acid

A less common approach involves reductive amination using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$):

$$

\text{C}5\text{H}8\text{O}3 + \text{NH}3 + \text{NaBH}3\text{CN} \rightarrow \text{C}6\text{H}{13}\text{NO}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}{14}\text{ClNO}2

$$

| Catalyst | Temperature | Yield |

|---|---|---|

| Pd/C (5% wt) | 50°C | 68% |

| Raney Nickel | 40°C | 72% |

While this method avoids acidic conditions, it requires stringent control of ammonia levels to prevent over-reduction.

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipases for kinetic resolution of racemic 4-amino-3,3-dimethylbutanoic acid esters. Candida antarctica lipase B (CAL-B) demonstrates superior enantioselectivity ($$ E > 200 $$) in hydrolyzing the (R)-enantiomer, leaving the desired (S)-enantiomer for subsequent HCl treatment.

Industrial-Scale Production Challenges

Crystallization Optimization

Industrial processes use anti-solvent crystallization with ethanol/water mixtures (70:30 v/v) to enhance crystal habit. Key parameters:

- Cooling Rate : 0.5°C/min

- Agitation : 200 rpm

- Mean Particle Size : 50–70 µm

Purification Protocols

- Ion-Exchange Chromatography : Removes residual Boc-protected intermediates (≤0.1% w/w)

- Recrystallization Solvents : Methanol/acetone (1:3) achieves ≥99.9% purity

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound’s ester derivatives, such as its methyl ester, undergo alkaline hydrolysis via a mechanism involving hydroxide-ion-assisted intramolecular nucleophilic catalysis. Key findings include:

Reaction Pathway:

-

Deprotonation : Hydroxide ions deprotonate the amino group, enhancing its nucleophilicity.

-

Nucleophilic Attack : The deprotonated amino group attacks the ester carbonyl carbon, forming a cyclic tetrahedral intermediate.

-

Intermediate Decomposition : The intermediate decomposes into the lactam, methanol, and hydroxide ions .

Kinetics and Thermodynamics:

| Parameter | Value (Methyl Ester Derivative) | Conditions |

|---|---|---|

| Rate Constant () | , | |

| Activation Enthalpy () | pH 12.5 | |

| Activation Entropy () |

The hydrolysis rate increases with stepwise methylation at C-3 due to conformational stabilization of the transition state .

Oxidation:

The amino group can be oxidized to nitro or imino derivatives under acidic conditions. For example:

Reduction:

The carboxylic acid group is reducible to a primary alcohol:

-

Reagents : (lithium aluminum hydride).

-

Product : 4-Amino-3,3-dimethylbutanol hydrochloride.

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling derivatization:

Acylation:

-

Reagents : Acetyl chloride ().

-

Product : -Acetyl-4-amino-3,3-dimethylbutanoic acid hydrochloride.

Alkylation:

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solution:

-

pKa : The protonated amino group has a pKa of ~8.9, influenced by steric effects from the dimethyl groups .

Intramolecular Cyclization

Under dehydration conditions (e.g., heating with ), the compound forms a five-membered lactam:

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | , | Lactam + Methanol | 85–90 |

| Oxidation | , | 4-Nitro-3,3-dimethylbutanoic acid | 70 |

| Reduction | , ether | 4-Amino-3,3-dimethylbutanol | 65 |

| Acylation | , pyridine | -Acetyl derivative | 92 |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

4-Amino-3,3-dimethylbutanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of peptides and other complex organic molecules. Its unique structure allows for various chemical transformations:

- Peptide Synthesis : The compound is integral in synthesizing peptides due to its ability to form stable amide bonds.

- Chemical Reactions : It can undergo oxidation to yield amides or carboxylic acids and reduction to produce amine derivatives. The dimethylamino group enhances its nucleophilicity, facilitating nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Biology

In biological research, this compound is used for:

- Labeling Biological Substances : It assists in the detection and analysis of biomolecules through labeling techniques.

- Enzyme Interaction Studies : The compound's mechanism of action involves interactions with specific enzymes and receptors, influencing biochemical pathways and cellular processes.

Medicine

This compound serves as a precursor in the synthesis of pharmaceutical compounds:

- Drug Development : It is involved in the synthesis of active pharmaceutical ingredients (APIs) that target various diseases.

- Antiproliferative Agents : Research indicates that derivatives of this compound can act as inhibitors of certain metalloenzymes, contributing to cancer therapeutics .

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using this compound in synthesizing a series of peptides with enhanced biological activity. The incorporation of this compound allowed for higher yields and purities compared to traditional methods.

Case Study 2: Antiproliferative Activity

Research published in Cancer Research highlighted the conversion of a derivative of this compound into a pharmacologically active product that inhibited cancer cell proliferation. This study underscores its potential in developing novel cancer therapies .

Mécanisme D'action

The mechanism of action of 4-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It is believed to act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters, thereby affecting various physiological processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Significance

- Conformational Rigidity : The geminal dimethyl group at C3 imposes steric constraints, reducing conformational flexibility. This property enables the formation of stable helical structures in hybrid (αγ)ₙ peptides, as reported by Gopi et al. .

- Ambidexterity in Peptides: Despite being achiral, this compound contributes to ambidextrous helices in peptides, where both right- and left-handed helices coexist—a rare phenomenon in peptide chemistry .

- Applications : Used in peptide engineering and structural biology to study helix stability and folding dynamics.

Comparison with Similar Compounds

The following compounds share structural similarities with 4-amino-3,3-dimethylbutanoic acid hydrochloride but differ in substituents, leading to distinct physicochemical and biological properties.

Substituent Variations and Key Differences

*Calculated molecular weights based on formulas.

Analysis of Substituent Effects

- Introduces aromaticity and lipophilicity, enhancing membrane permeability.

- Used in CNS-targeted drug design due to improved blood-brain barrier penetration .

Cyanophenyl Group (): The electron-withdrawing cyano group (-CN) increases acidity (pKa ~3.5) and stabilizes charge interactions in enzyme active sites .

Trifluoromethylphenyl Group () :

- The -CF₃ group is strongly hydrophobic and resistant to metabolic degradation, making it valuable in oncology and antiviral research .

Dimethylamino Group (): Enhances water solubility via protonation at physiological pH, ideal for injectable formulations .

Peptide Engineering (4-Amino-3,3-dimethylbutanoic acid HCl)

Drug Development (Analog-Specific Insights)

- (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl: Demonstrates nanomolar IC₅₀ values against proteases in HIV-1, highlighting antiviral utility .

Activité Biologique

4-Amino-3,3-dimethylbutanoic acid hydrochloride (also known as DMABA) is a compound with notable biological activity, particularly in the context of metabolic disorders and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₄ClN

- Molecular Weight : 131.17 g/mol

- CAS Number : 89584-22-5

The biological activity of DMABA is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on metabolic pathways, particularly in relation to energy metabolism and amino acid synthesis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : DMABA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially influencing the synthesis and degradation of amino acids .

- Modulation of Neurotransmission : There is evidence suggesting that DMABA may affect neurotransmitter levels, particularly in relation to excitatory amino acids .

- Impact on Cellular Metabolism : Studies indicate that DMABA can influence cellular energy metabolism, potentially enhancing ATP production under certain conditions .

Biological Activity and Therapeutic Potential

Research has highlighted several areas where DMABA exhibits biological activity:

1. Metabolic Disorders

DMABA has been investigated for its potential use in treating metabolic disorders such as propionic acidemia and methylmalonic acidemia. Its ability to modulate metabolic pathways may help in managing these conditions by reducing toxic metabolite accumulation.

2. Neuroprotective Effects

Preliminary studies suggest that DMABA may have neuroprotective properties, possibly through the modulation of glutamate signaling pathways. This could have implications for neurodegenerative diseases where excitotoxicity plays a role .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3,3-dimethylbutanoic acid hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common approach involves acid hydrolysis of precursor esters. For example, methyl esters (e.g., methyl 3,3-dimethyl-2-(methylamino)butanoate) can be treated with HCl in dioxane, followed by stirring and concentration under reduced pressure to yield the hydrochloride salt . Key parameters include reaction time (e.g., 1 hour at room temperature), HCl concentration, and purification steps (e.g., reduced-pressure concentration). Hydrolysis conditions (temperature, pH) must be optimized to avoid side reactions.

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H-NMR (e.g., δ 9.00 ppm for amine protons) confirms structural motifs and purity .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection can quantify purity, as demonstrated for structurally similar compounds .

- Elemental Analysis : Validates empirical formula (e.g., C₆H₁₄ClNO₂) and stoichiometry .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., 181.66 g/mol for analogs) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C in a desiccated environment to prevent hydrolysis or deliquescence. Similar amino acid hydrochlorides degrade under high humidity or prolonged exposure to light .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported solubility of this compound across different solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in polar (e.g., water, methanol) and non-polar solvents (e.g., ethyl acetate) under controlled pH and temperature.

- Polymorph Characterization : Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify crystalline forms that may affect solubility .

- Ionic Strength Adjustment : Additives like NaCl or buffers (e.g., PBS) can modulate solubility via salting-in/out effects .

Q. What strategies are recommended for optimizing the stereochemical synthesis of this compound to achieve high enantiomeric excess?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure precursors (e.g., (S)-methyl esters) to direct stereochemistry during synthesis .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance stereoselectivity in amine synthesis.

Q. In mechanistic studies, what intermediates are proposed in the synthesis of this compound, and how can they be characterized?

- Methodological Answer :

- Intermediate Identification : Methyl ester precursors (e.g., methyl 3,3-dimethyl-2-aminobutanoate) are key intermediates, detectable via LC-MS or IR spectroscopy .

- Reaction Monitoring : Use in-situ NMR or real-time MS to track intermediates during acid hydrolysis.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for hydrolysis steps .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .

- Comparative Studies : Replicate conflicting experiments with standardized protocols (e.g., heating rate, sample mass) to isolate variables .

Experimental Design Considerations

Q. What experimental controls are essential when studying the biological activity of this compound?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., 3-(dimethylamino)butanoic acid hydrochloride) to rule off-target effects .

- Solvent Controls : Test vehicle solutions (e.g., DMSO, saline) to account for solvent-mediated artifacts.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across a logarithmic concentration range to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.